N-(Butoxycarbonyl)-L-aspartic acid
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Overview
Description
N-(Butoxycarbonyl)-L-aspartic acid is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino acid. This protecting group is commonly used in organic synthesis to temporarily mask reactive amine groups, allowing for selective reactions to occur at other functional sites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxycarbonyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF) or acetonitrile, at ambient temperature. The Boc group is introduced to the amino group of L-aspartic acid, forming the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-(Butoxycarbonyl)-L-aspartic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: Reaction with nucleophiles to replace the Boc group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
N-(Butoxycarbonyl)-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(Butoxycarbonyl)-L-aspartic acid primarily involves the temporary protection of the amino group, allowing for selective reactions at other functional sites. The Boc group is stable under basic and nucleophilic conditions but can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
- N-(tert-Butoxycarbonyl)-L-lysine
Uniqueness
N-(Butoxycarbonyl)-L-aspartic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and selectivity in synthetic reactions. Compared to other Boc-protected amino acids, it offers distinct reactivity and applications in various fields .
Properties
CAS No. |
62631-46-3 |
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Molecular Formula |
C9H15NO6 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-2-(butoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C9H15NO6/c1-2-3-4-16-9(15)10-6(8(13)14)5-7(11)12/h6H,2-5H2,1H3,(H,10,15)(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI Key |
ZEGBYSBVMJCHEI-LURJTMIESA-N |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCOC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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